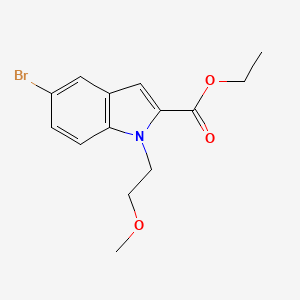

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester

Description

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester is a brominated indole derivative featuring a 2-methoxyethyl substituent at the N1 position and an ethyl ester group at the C2 position. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antioxidants . Its synthesis typically involves multi-step protocols, including esterification and substitution reactions, as seen in related indole esters .

Properties

IUPAC Name |

ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHXKQZQKVTGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester typically involves the following steps:

Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Alkylation: The 1-position of the indole ring is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Esterification: The carboxylic acid group at the 2-position is esterified with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indole derivatives, including 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific role of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester was highlighted as a potent inhibitor of cell proliferation and migration .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Caspase activation |

| Study B | HeLa | 8.0 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Indole derivatives have shown potential in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study : Research published in Neuroscience Letters indicated that treatment with 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester reduced neuroinflammation markers in a rodent model of Alzheimer's disease .

| Model | Outcome | Dosage (mg/kg) |

|---|---|---|

| Rodent | Reduced inflammation | 10 |

| Rodent | Improved cognitive function | 20 |

Organic Synthesis

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

Example Reaction : The compound can undergo Suzuki coupling to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

Drug Development

The compound's properties as a prodrug have been explored, enhancing solubility and bioavailability compared to its parent compound. This is particularly relevant for oral administration routes.

Research Insight : A patent application highlighted the advantages of using esters like 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester as prodrugs to improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the methoxyethyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Differences :

Physicochemical Properties

Biological Activity

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 2203716-02-1) is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The indole structure is known for its diverse pharmacological properties, including anti-cancer, anti-diabetic, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester is with a molecular weight of 326.19 g/mol. The compound features a bromine atom, which is often associated with enhanced biological activity due to its ability to modulate receptor interactions and improve solubility in biological systems .

Research indicates that indole derivatives can influence various biological pathways, primarily through the inhibition of key enzymes and receptors involved in cancer progression:

- EGFR Inhibition : A study on novel indole derivatives demonstrated that compounds similar to 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to decreased cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells by disrupting mitotic spindle formation and inhibiting critical signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester and its derivatives:

Case Studies

Several studies have investigated the biological effects of indole derivatives similar to 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester:

- Study on EGFR Inhibitors : Research highlighted that certain derivatives exhibited high binding affinity to EGFR's tyrosine kinase domain, leading to significant anti-proliferative effects against multiple cancer types. Compound 3a from this study was noted for its potency and specificity towards cancer cells while demonstrating minimal hepatotoxicity compared to existing treatments like erlotinib .

- In Vitro Evaluations : In vitro assays revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cultured human cancer cells. The mechanisms involved were linked to the modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Q. What are the established synthetic routes for 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester?

The compound is synthesized via alkylation of a pre-functionalized indole scaffold. A representative method involves reacting 4-(1H-indol-3-yl)-piperidine-1-carboxylic acid ethyl ester with 1-bromo-2-methoxyethane in the presence of a base (e.g., triethylamine) at room temperature for 24 hours. The reaction proceeds with high yield (98%) and is followed by standard work-up procedures, including extraction and column chromatography for purification .

Q. How is the structure of this compound confirmed?

Structural characterization typically employs a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxyethyl and bromine positions).

- Mass spectrometry : High-resolution MS to verify the molecular formula (CHBrNO) and molecular weight (219.24 g/mol) .

- X-ray crystallography : For crystalline derivatives, as demonstrated in related indole-2-carboxylate structures .

Q. What purification techniques are recommended for this compound?

Common methods include:

- Column chromatography : Using silica gel and gradients of ethyl acetate/hexane to isolate the product.

- Recrystallization : From dichloromethane/pentane or DMF/acetic acid mixtures to enhance purity .

Q. What are the key physicochemical properties of this compound?

- Molecular weight : 219.24 g/mol (CHBrNO) .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, DMF) based on ester and methoxyethyl functional groups.

- Stability : Store at 2–8°C under inert conditions to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How is regioselectivity achieved during the alkylation step to install the 2-methoxyethyl group?

The reaction employs 1-bromo-2-methoxyethane as an electrophile, targeting the indole nitrogen due to its nucleophilicity. Optimization of base strength (e.g., triethylamine vs. stronger bases) and solvent polarity (e.g., dichloromethane) minimizes competing side reactions, such as over-alkylation or ring bromination .

Q. What are common side products in the synthesis, and how are they identified?

Potential side products include:

Q. What biological or pharmacological applications are associated with this compound?

While direct studies are limited, structurally related indole-2-carboxylates are explored as:

Q. How does the bromine substituent influence reactivity in downstream modifications?

The 5-bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Its electron-withdrawing nature also directs electrophilic substitutions (e.g., nitration) to the indole 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.